

Technical Guide: 6-(2-Fluorophenyl)-2-hydroxypyridine Structure & Properties[1]

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Compound of Interest

Compound Name: 6-(2-Fluorophenyl)-2-hydroxypyridine
CAS No.: 1121639-84-6
Cat. No.: B6341874

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Executive Summary

6-(2-Fluorophenyl)-2-hydroxypyridine (CAS: 132407-65-9) is a biaryl heterocyclic compound characterized by a pyridine ring substituted at the 2-position with a hydroxyl group and at the 6-position with an ortho-fluorinated phenyl ring.[1][2] This molecule serves as a versatile pharmacophore in drug discovery (kinase inhibitors) and a ligand precursor in organometallic chemistry (OLED emitters).[1] Its utility is defined by two core properties: the lactam-lactim tautomerism of the 2-hydroxypyridine moiety and the conformational control exerted by the ortho-fluorine atom.[1]

Structural & Electronic Analysis Identity & Physicochemical Profile[3][4]

Property	Value / Description
CAS Number	132407-65-9
IUPAC Name	6-(2-Fluorophenyl)pyridin-2(1H)-one (Tautomer-dependent)
Molecular Formula	C ₁₁ H ₈ FNO
Molecular Weight	189.19 g/mol
SMILES	<chem>Fc1ccccc1-c2cccc(O)n2</chem>
LogP (Predicted)	~2.3 (Moderate Lipophilicity)
pKa (Acidic)	~8.5 - 9.0 (OH/NH deprotonation)
H-Bond Donors	1 (NH in pyridone form)
H-Bond Acceptors	2 (C=O, F)

Tautomeric Equilibrium

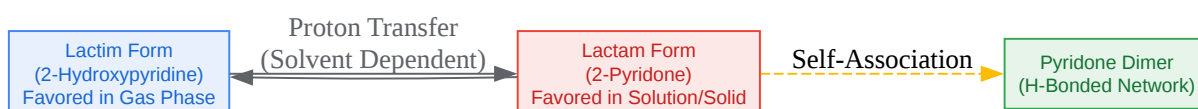
The compound exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[\[1\]](#)

- **Solid State & Polar Solvents:** The 2-pyridone form predominates due to intermolecular hydrogen bonding (dimerization) and high dipole stabilization.[\[1\]](#)
- **Gas Phase & Non-Polar Solvents:** The 2-hydroxypyridine form is favored due to aromaticity retention in the pyridine ring.[\[1\]](#)
- **Biological Relevance:** In protein binding pockets, the specific tautomer is selected based on the complementary H-bond donor/acceptor environment.[\[1\]](#)

The Ortho-Fluorine Effect

The fluorine atom at the ortho position of the phenyl ring (C2') introduces significant steric and electronic effects:

- Conformational Twist: Steric repulsion between the fluorine atom and the pyridine nitrogen (or C5-H) prevents coplanarity of the two rings.[1] This non-planar "twisted" conformation improves solubility and selectivity in binding pockets by restricting rotational freedom (atropisomerism potential).[1]
- Metabolic Stability: The C-F bond blocks the metabolically vulnerable ortho-position from oxidative metabolism (e.g., by CYP450 enzymes), extending the compound's half-life.[1]



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Figure 1: Tautomeric equilibrium between lactim and lactam forms, heavily influenced by solvent polarity.

Synthetic Pathways[9][10]

The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling strategy.[1] This modular approach allows for the late-stage introduction of the fluorinated aryl group.[1]

Retrosynthetic Analysis

- Disconnection: C6–C1' bond (Biaryl bond).[1]
- Building Blocks: 6-Halo-2-hydroxypyridine (electrophile) + 2-Fluorophenylboronic acid (nucleophile).[1]

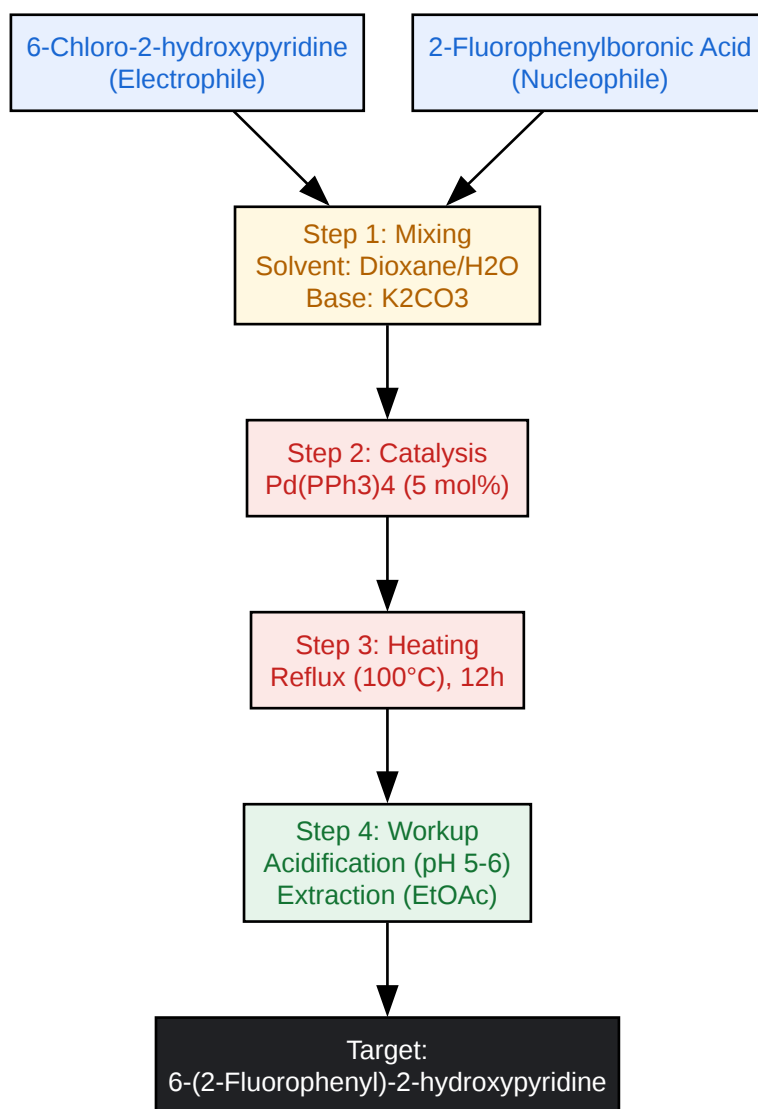
Optimized Protocol (Suzuki Coupling)

Reaction: 6-Chloro-2-hydroxypyridine + 2-Fluorophenylboronic acid → **6-(2-Fluorophenyl)-2-hydroxypyridine**[1]

Reagents & Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂. [1]

- Base: K_2CO_3 (2.0 equiv) or Na_2CO_3 .^[1]
- Solvent: 1,4-Dioxane/Water (4:1 v/v).^[1]
- Temperature: 90–100°C (Reflux).^[1]
- Time: 12–16 hours.^{[1][3]}



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Figure 2: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target scaffold.

Applications & Utility

Medicinal Chemistry (Bioisostere)

The 2-pyridone motif is a classic bioisostere for the amide bond (-CONH-).[1]

- Kinase Inhibitors: The donor-acceptor (D-A) hydrogen bonding pattern of the pyridone ring mimics the hinge-binding motif of ATP.[1]
- p38 MAP Kinase: Analogues of this scaffold have shown efficacy by binding to the ATP-binding pocket, where the ortho-fluorine induces a twist that fits the hydrophobic "gatekeeper" region.[1]

Materials Science (OLEDs)

- Ligand Precursor: This molecule is a precursor to cyclometalated Iridium(III) complexes (e.g., Ir(ppy)₃ derivatives).[1]
- Mechanism: Deprotonation of the hydroxyl group and C-H activation of the phenyl ring allows coordination to Iridium.[1]
- Fluorine Impact: The fluorine substituent lowers the HOMO/LUMO energy levels, typically resulting in a blue-shift in emission color compared to non-fluorinated analogues, desirable for blue/green OLED emitters.

Detailed Experimental Protocol

Protocol: Synthesis of 6-(2-Fluorophenyl)-2-hydroxypyridine[1][2]

Safety Note: Palladium catalysts are toxic.[1] Boronic acids may be irritants.[1] Perform all reactions in a fume hood.

- Preparation: In a 100 mL round-bottom flask, dissolve 6-chloro-2-hydroxypyridine (1.30 g, 10 mmol) and 2-fluorophenylboronic acid (1.68 g, 12 mmol) in a mixture of 1,4-dioxane (40 mL) and distilled water (10 mL).
- Activation: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol). Degas the solution by bubbling nitrogen gas for 10 minutes to remove dissolved oxygen (critical for Pd catalyst longevity).[1]

- Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.58 g, 0.5 mmol).[1]
- Reaction: Fit the flask with a reflux condenser and heat to 100°C under a nitrogen atmosphere. Stir vigorously for 12–16 hours. Monitor reaction progress by TLC (SiO_2 , 50% EtOAc/Hexane).
- Workup:
 - Cool the mixture to room temperature.
 - Acidify carefully with 1M HCl to pH ~5–6 (this ensures the product is in the neutral pyridone form rather than the potassium salt).[1]
 - Extract with Ethyl Acetate (3 x 50 mL).[1]
 - Wash combined organic layers with brine, dry over anhydrous MgSO_4 , and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography (Silica Gel).
 - Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM).[1]
 - Yield: Expect 65–80% as an off-white solid.[1]

References

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